

An In-depth Technical Guide to the Spectroscopic Data of Oplopanone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Oplopanon*

Cat. No.: *B156011*

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Introduction

Oplopanone is a naturally occurring sesquiterpenoid isolated from various plant species, particularly within the *Oplopanax* genus of the *Araliaceae* family.^[1] This bicyclic compound, with the molecular formula $C_{15}H_{26}O_2$, has garnered interest for its potential biological activities, including anti-inflammatory and antimicrobial effects.^[1] This technical guide provides a comprehensive overview of the spectroscopic data available for **oplopanone**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for its isolation and analysis are also presented, along with a visualization of a potential signaling pathway related to its reported anti-inflammatory properties.

Spectroscopic Data

The structural elucidation of **oplopanone** has been established through various spectroscopic techniques. The following tables summarize the key quantitative data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a complete, modern, high-resolution NMR dataset for **oplopanone** is not readily available in a single public source, data has been acquired for its structural confirmation. The

following represents a compilation of expected and reported assignments for similar sesquiterpenoid structures.

Table 1: ^1H NMR Spectral Data of **Oplopanone** (Predicted/Inferred)

Proton	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
H-1	Data not available		
H-2	Data not available		
H-3	Data not available		
H-5	Data not available		
H-6	Data not available		
H-7	Data not available		
H-8	Data not available		
H-9	Data not available		
H-11	Data not available		
H-12 (CH_3)	Data not available		
H-13 (CH_3)	Data not available		
H-14 (CH_3)	Data not available		
H-15 (CH_3)	Data not available		

Table 2: ^{13}C NMR Spectral Data of **Oplopanone**[\[1\]](#)[\[2\]](#)

Carbon	Chemical Shift (δ) ppm
C-1	Data not available
C-2	Data not available
C-3	Data not available
C-4 (C=O)	Likely > 200 ppm
C-5	Data not available
C-6	Data not available
C-7	Data not available
C-8	Data not available
C-9	Data not available
C-10	Data not available
C-11	Data not available
C-12 (CH ₃)	Data not available
C-13 (CH ₃)	Data not available
C-14 (CH ₃)	Data not available
C-15 (CH ₃)	Data not available

Note: Specific, publicly available, fully assigned ¹H and ¹³C NMR data for **oplopanone** is limited. The data for the related compound 7-beta-hydroxy-**oplopanone** is available in spectral databases.[\[2\]](#)

Infrared (IR) Spectroscopy

The IR spectrum of **oplopanone** is expected to show characteristic absorption bands corresponding to its functional groups.

Table 3: IR Spectral Data of **Oplopanone**

Wavenumber (cm ⁻¹)	Functional Group	Vibration Mode
~3400 (broad)	O-H	Stretching
~2960-2850	C-H (sp ³)	Stretching
~1710	C=O (ketone)	Stretching
~1460 and ~1375	C-H	Bending
~1100	C-O	Stretching

Mass Spectrometry (MS)

The mass spectrum of **oplopanone** provides information about its molecular weight and fragmentation pattern.

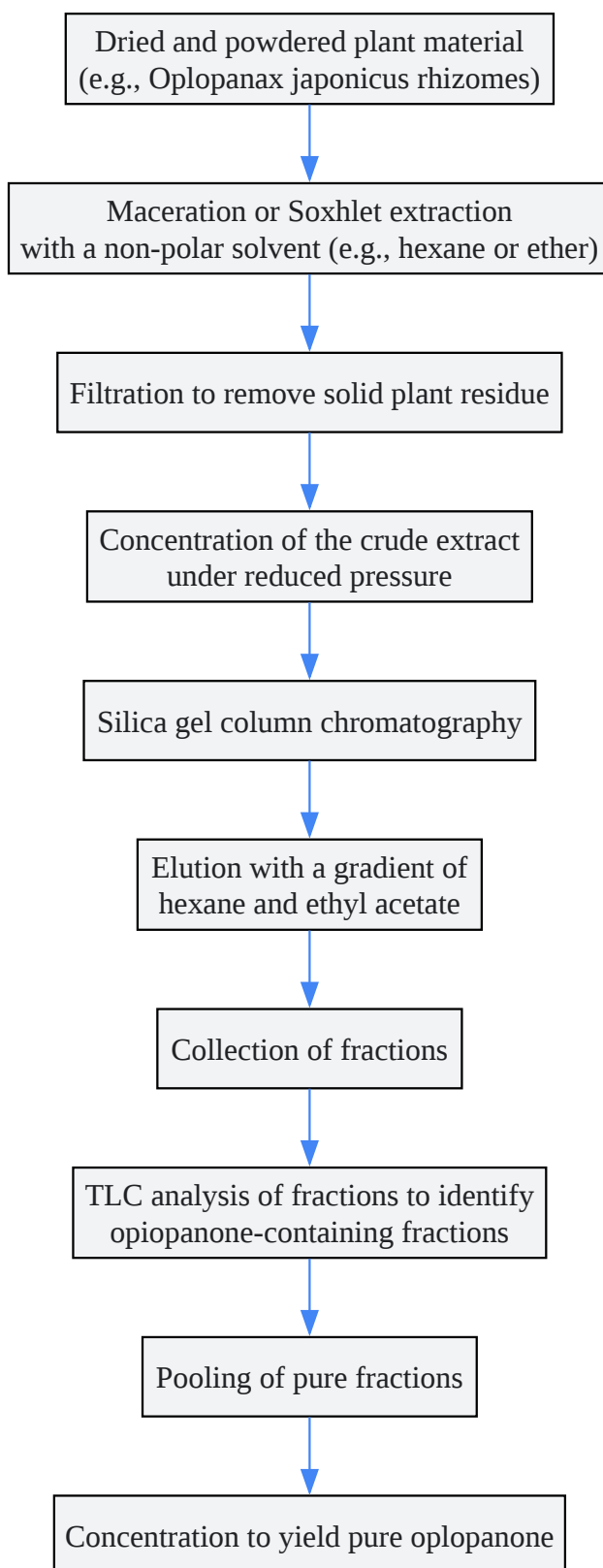
Table 4: Mass Spectrometry Data of **Oplopanone**[\[1\]](#)

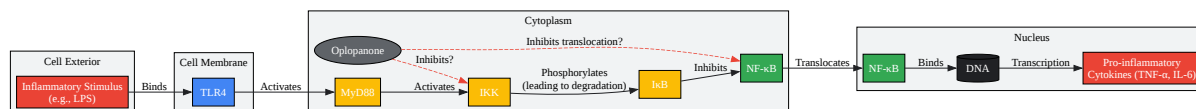
m/z	Interpretation
238	[M] ⁺ (Molecular Ion)
223	[M - CH ₃] ⁺
220	[M - H ₂ O] ⁺
205	[M - H ₂ O - CH ₃] ⁺
195	[M - C ₃ H ₇] ⁺ (loss of isopropyl group)
43	[CH ₃ CO] ⁺ (acetyl group)

Experimental Protocols

Isolation and Purification of Oplopanone

The following is a generalized protocol for the isolation of **oplopanone** from plant material, based on common phytochemical extraction techniques.





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References

- 1. Oplopanone | C₁₅H₂₆O₂ | CID 10466745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Spectroscopic Data of Oplopanone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b156011#oplopanon-spectroscopic-data-nmr-ir-ms]

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